3-hydroxy-2-nitroso-N-phenylbut-2-enamide
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Overview
Description
3-hydroxy-2-nitroso-N-phenylbut-2-enamide is an organic compound with a complex structure that includes a hydroxyimino group, a keto group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-nitroso-N-phenylbut-2-enamide typically involves the reaction of substituted malonic esters with hydroxylamine derivatives. One common method is the nitrosation oximation of substituted malonic esters, which involves the reaction of these esters with nitrous acid to form the desired compound . The reaction conditions often include the use of deuterated solvents and LED light sources for irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are likely to be applied to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-nitroso-N-phenylbut-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted phenylbutanamides.
Scientific Research Applications
3-hydroxy-2-nitroso-N-phenylbut-2-enamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-nitroso-N-phenylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyimino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the keto group can participate in nucleophilic addition reactions, further affecting the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-hydroxy-2-nitroso-N-phenylbut-2-enamide include:
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Ethyl cyanohydroxyiminoacetate: Used as an additive in peptide synthesis.
Properties
IUPAC Name |
3-hydroxy-2-nitroso-N-phenylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)9(12-15)10(14)11-8-5-3-2-4-6-8/h2-6,13H,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVFHMLPFAZHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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